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Bicyclo[6.1.0]nonan-4-one

Cat. No.: B13176472
M. Wt: 138.21 g/mol
InChI Key: UDHNUIAVTOMCDR-UHFFFAOYSA-N
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Description

Significance of Bridged Polycyclic Systems in Chemical Research

Bridged polycyclic systems are integral to modern chemical research for several reasons. Their rigid frameworks allow for the precise positioning of substituents in three-dimensional space, making them valuable scaffolds in medicinal chemistry and materials science. researchgate.net The inherent ring strain in many of these systems can lead to unique chemical reactivity and behavior, providing a fertile ground for the discovery of new synthetic methodologies. researchgate.net The synthesis of these complex structures often presents significant challenges, and overcoming them contributes to the advancement of organic synthesis. researchgate.net

Furthermore, bridged ring systems are found in numerous natural products with significant biological activity. acs.orgbeilstein-journals.org Their unique topographies often lead to high selectivity for biological targets, a desirable trait in drug discovery. beilstein-journals.org The incorporation of bridged systems into lead compounds in medicinal chemistry has been shown to improve pharmacokinetic properties by reducing lipophilicity and enhancing metabolic stability. researchgate.net The development of efficient synthetic routes to diverse bridged polycyclic scaffolds is therefore a crucial endeavor, expanding the accessible chemical space for drug discovery programs. bohrium.com

Overview of the Bicyclo[6.1.0]nonane Framework

The bicyclo[6.1.0]nonane framework consists of a nine-membered ring fused to a cyclopropane (B1198618) ring. ontosight.ainih.gov The nomenclature "[6.1.0]" indicates that the two bridgehead carbons are connected by three bridges containing six, one, and zero atoms, respectively. This arrangement results in a bicyclic structure with inherent strain due to the fusion of the rings. ontosight.ai The parent hydrocarbon, bicyclo[6.1.0]nonane, can exist as cis or trans isomers, depending on the relative orientation of the substituents at the bridgehead carbons. ontosight.ainih.gov The framework serves as the foundation for a variety of derivatives, including ketones, alcohols, and amines, each with distinct chemical properties and potential applications. rsc.org

Unique Structural Features and Conformational Aspects of Bicyclo[6.1.0]nonan-4-one

The conformational analysis of this compound is complex due to the flexibility of the eight-membered ring and the constraints imposed by the fused cyclopropane. The molecule can adopt various conformations to minimize steric and strain energies. The fusion of the cyclopropane ring can direct the stereochemical outcome of reactions at the carbonyl group and other positions on the larger ring. For instance, nucleophilic additions to the carbonyl group are expected to occur preferentially from the face opposite to the cyclopropane ring fusion. grafiati.com The twisted and unsymmetrical conformations of related bicyclo[6.1.0]nonane derivatives have been noted to result in complex NMR spectra. mdpi.com

Below is a data table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS Number 28405-47-2
SMILES O=C1CCCC2CC2CC1

Data sourced from Molport and PubChem. nih.govmolport.com

Historical Context of Bicyclo[6.1.0]nonane Derivatives in Chemical Literature

The study of bicyclo[6.1.0]nonane derivatives has a notable history in organic chemistry, often intertwined with the exploration of strained ring systems and their reactivity. Early research focused on the synthesis and characterization of the parent hydrocarbon and its simple derivatives. For example, a 1963 thesis describes the preparation of bicyclo[6.1.0]non-4-ene from 1,5-cyclooctadiene (B75094). oregonstate.edu This work involved the characterization of the compound using infrared and nuclear magnetic resonance spectroscopy and its hydrogenation to bicyclo[6.1.0]nonane. oregonstate.edu

Over the years, interest in this class of compounds has expanded, driven by their potential as intermediates in the synthesis of more complex molecules and as scaffolds in various applications. ontosight.aiontosight.ai The unique reactivity conferred by the strained bicyclic system has been a subject of ongoing investigation. ontosight.ai More recent research has explored the synthesis and applications of functionalized bicyclo[6.1.0]nonane derivatives, such as those used in bioorthogonal chemistry and as building blocks for natural products. rsc.org The development of new synthetic methods, such as cycloaddition reactions, has provided access to a wider range of these compounds, including those with specific stereochemistry. acs.orghkust.edu.hk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13176472 Bicyclo[6.1.0]nonan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[6.1.0]nonan-4-one

InChI

InChI=1S/C9H14O/c10-9-3-1-2-7-6-8(7)4-5-9/h7-8H,1-6H2

InChI Key

UDHNUIAVTOMCDR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CCC(=O)C1

Origin of Product

United States

Elucidating Reaction Mechanisms and Reactivity Profiles of Bicyclo 6.1.0 Nonan 4 One Systems

Pericyclic Reactions Involving Bicyclo[6.1.0]nonane Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental in organic chemistry for their high degree of stereospecificity and their ability to construct complex molecular architectures efficiently. The bicyclo[6.1.0]nonane skeleton, particularly in its unsaturated forms like bicyclo[6.1.0]nona-2,4,6-triene, provides a rich platform for investigating these transformations.

Bicyclo[6.1.0]nona-2,4,6-triene, also known as homotropilidene, is a fluxional molecule that readily undergoes sigmatropic rearrangements. Its interaction with metal complexes introduces further complexity and catalytic possibilities, altering the energy barriers and pathways of these rearrangements.

The Cope rearrangement of bicyclo[6.1.0]nona-2,4,6-triene is a classic example of a-sigmatropic shift. While the thermal rearrangement is rapid, the introduction of metal moieties can significantly influence the reaction landscape. Iron and rhodium complexes have been instrumental in studying these effects.

For instance, the reaction of bicyclo[6.1.0]nona-2,4,6-triene with diiron nonacarbonyl (Fe₂(CO)₉) yields a variety of stable bicyclic and monocyclic iron carbonyl complexes. These include tricarbonyl(bicyclo[6.1.0]nona-2,4,6-triene)iron and several complexes of cyclonona-1,3,5,7-tetraene, indicating that the metal can trap different isomers and influence the rearrangement pathways.

Rhodium(I) complexes have been shown to catalyze the rearrangement of bicyclo[6.1.0]nona-2,4,6-triene to cis-8,9-dihydroindene. This transformation involves a series of steps including coordination of the rhodium to the cyclopropane (B1198618) ring, followed by oxidative addition, rearrangement, and reductive elimination. The catalysis by Rh(I) demonstrates how metals can open up reaction pathways that are not readily accessible under thermal conditions, leading to structurally distinct products.

Table 1: Influence of Metal on Bicyclo[6.1.0]nona-2,4,6-triene Rearrangements

Metal/ReagentProduct(s)Reaction Type
Diiron nonacarbonylBicyclic and monocyclic iron carbonyl complexesComplexation/Rearrangement
Rhodium(I) complexescis-8,9-DihydroindeneCatalytic Rearrangement

In the absence of a metal catalyst, bicyclo[6.1.0]nona-2,4,6-triene exists in a rapid equilibrium with its Cope rearrangement product, cyclonona-1,3,5,7-tetraene. This unimolecular isomerization is a thermally allowed-sigmatropic shift. At higher temperatures, further irreversible rearrangements occur.

Flash vacuum pyrolysis (FVP) studies have shown that at temperatures above 400°C, bicyclo[6.1.0]nona-2,4,6-triene isomerizes to a mixture of cis- and trans-8,9-dihydroindene. The proposed mechanism involves a cascade of pericyclic reactions. The initial Cope rearrangement is followed by a-hydrogen shift and subsequent 8π-6π electrocyclizations to form the dihydroindene isomers. This highlights how a single precursor can lead to multiple products through competing thermally controlled pathways.

The unsaturated nature of bicyclo[6.1.0]nonane derivatives makes them suitable substrates for cycloaddition reactions, allowing for the construction of more complex polycyclic systems.

The bicyclo[6.1.0]nona-2,4,6-triene system can act as a diene component in Diels-Alder reactions. However, its reactivity is often complicated by the competing Cope rearrangement. To circumvent this, reactions are often performed with metal-complexed derivatives. For example, tricarbonyl(bicyclo[6.1.0]nona-2,4,6-triene)iron can undergo cycloaddition with dienophiles. The metal carbonyl fragment can stabilize the triene system, preventing the sigmatropic rearrangement and allowing the [4+2] cycloaddition to proceed.

Photochemical conditions can be used to induce [2+2]-cycloadditions, which are often thermally forbidden. While specific examples involving bicyclo[6.1.0]nonan-4-one are not extensively documented in this context, the general reactivity pattern of bicyclic alkenes suggests that the double bonds within a bicyclo[6.1.0]nonene or diene system could participate in such reactions. These photocycloadditions would likely occur between one of the double bonds of the nine-membered ring and an external alkene, leading to the formation of a new four-membered ring and a more complex polycyclic structure. The regioselectivity and stereoselectivity of such a reaction would be governed by the excited state electronics and steric factors of the bicyclic system.

Cycloaddition Reactions with Bicyclo[6.1.0]nonane Systems

Diels-Alder Reactions and Analogous Cycloadditions

Photochemical Transformations of this compound

The study of the photochemical behavior of bicyclic ketones provides deep insights into the fundamental reaction mechanisms of electronically excited carbonyl compounds. This compound, a molecule featuring a strained cyclopropane ring fused to a cyclooctanone (B32682) core, exhibits distinct reactivity when subjected to ultraviolet irradiation, leading to a variety of molecular rearrangements and products. The specific outcomes of these transformations are highly dependent on the reaction environment, particularly the nature of the solvent employed.

Photo-Induced Rearrangements and Product Formation Pathways

Upon UV irradiation, this compound undergoes excitation to a singlet excited state, which can then intersystem cross to a triplet state. The subsequent photochemical reactions are believed to proceed primarily from this triplet state via a Norrish Type I cleavage. This initial step involves the homolytic cleavage of one of the alpha-carbon bonds adjacent to the carbonyl group.

The resulting acyl-alkyl biradical is a key intermediate that dictates the formation of the subsequent products. Two primary cleavage pathways are possible, involving the C3-C4 bond or the C4-C5 bond. Cleavage of the bond between the carbonyl carbon and the cyclopropane-adjacent carbon (C4-C5) is a dominant pathway. This generates a biradical species where one radical center is on the acyl group and the other is on the carbon skeleton.

From this biradical intermediate, several reaction pathways can unfold:

Intramolecular Hydrogen Transfer: The biradical can undergo internal hydrogen atom abstraction, leading to the formation of unsaturated aldehydes. This process results in the opening of the eight-membered ring.

Ketene (B1206846) Formation: Alternatively, the biradical can lead to the formation of a ketene intermediate through the elimination of the cyclopropane ring. This ketene is highly reactive and can be trapped by nucleophilic solvents.

These pathways explain the formation of a mixture of aldehydes and, in the presence of an alcohol solvent, esters as the major rearrangement products. researchgate.net

Influence of Solvent Environment on Photoreactivity

The solvent environment plays a critical role in directing the photochemical reaction pathways of this compound, fundamentally altering the distribution of products. researchgate.net The reactivity can be contrasted between inert, non-protic solvents and protic, hydrogen-donating solvents.

In a non-protic solvent such as ether , the primary photochemical processes are photoreduction of the carbonyl group and solvent addition. The irradiation of this compound in ether yields bicyclo[6.1.0]nonan-4-ol as a simple reduction product, along with an isomeric alcohol formed from the addition of a solvent fragment to the carbonyl carbon. researchgate.net

In contrast, when the irradiation is carried out in a protic solvent like tert-butyl alcohol , the reaction landscape changes significantly. The solvent acts as a nucleophile and a hydrogen donor, facilitating different rearrangement pathways. In this environment, the main products are a mixture of unsaturated aldehydes and tert-butyl esters. researchgate.net The aldehydes are formed via the Norrish Type I cleavage followed by intramolecular hydrogen transfer. The esters are the result of the trapping of a ketene intermediate by the tert-butyl alcohol solvent. This demonstrates the solvent's active participation in the reaction mechanism rather than it serving as a passive medium.

The profound influence of the solvent on the product outcome is summarized in the table below.

SolventProduct Type(s)Proposed Reaction Pathway
Ether (Non-protic)Alcohols (Reduction/Solvent Adducts)Photoreduction of carbonyl; Radical addition of solvent fragment
tert-Butyl Alcohol (Protic)Aldehydes and EstersNorrish Type I cleavage, followed by intramolecular H-transfer (aldehydes) or ketene formation and trapping by solvent (esters)

Computational and Theoretical Chemistry Studies on Bicyclo 6.1.0 Nonan 4 One Reactivity

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate mechanisms of reactions involving bicyclo[6.1.0]nonane systems. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 are employed to map out the electronic and geometric changes that occur during a chemical transformation. researchgate.netresearchgate.net

Studies on related bicyclo[m.1.0]alkenones, such as (Z)-(1R,8S)-bicyclo[6.1.0]non-3-en-2-one, have investigated their reactions with various nucleophiles. acs.org For instance, the reaction of such enones with dimethyloxosulfonium methylide to produce a cyclopropyl (B3062369) ketone involves a betaine (B1666868) intermediate. acs.org Computational models of the transition state leading to this intermediate are crucial for understanding the reaction's diastereoselectivity. acs.org The character of the transition state, whether it is more reactant-like or product-like, determines the extent to which the ground-state conformation of the enone influences the final product distribution. acs.org

In more complex rearrangements, such as the thermal rearrangements of bicyclo[6.1.0]nona-2,4,6-triene, computational studies have identified pericyclic reaction pathways. researchgate.netresearchgate.net These investigations reveal a strong preference for specific stereochemical outcomes, such as inversion of configuration at the migrating carbon atom, which is a hallmark of a pericyclic process governed by orbital symmetry rules. researchgate.netresearchgate.net While bicyclo[6.1.0]nonan-4-one lacks the extensive conjugation of the triene, the principles of orbital symmetry and the nature of calculated transition states remain fundamental to predicting its behavior in thermal or photochemical reactions. The decomposition of 1-pyrazolines, which can lead to cyclopropane (B1198618) derivatives, serves as a related system where computational studies have detailed the reaction mechanism, providing insights applicable to the formation and isomerization of the bicyclo[6.1.0]nonane skeleton. acs.org

Table 1: Computational Methods in Bicyclo[n.1.0]polyene Rearrangements

System Computational Method Key Finding Reference
Bicyclo[6.1.0]nona-2,4,6-triene (BCN) CASSCF, CASPT2 Ring-walk rearrangement is a pericyclic reaction with a preference for inversion of configuration at the migrating carbon. researchgate.netresearchgate.net
9,9-Dicyanobicyclo[6.1.0]nona-2,4,6-triene (DCBCN) CASSCF, CASPT2 The rearrangement to 9,9-dicyanobicyclo[4.2.1]nona-2,4,7-triene is not a pericyclic process; stereoselectivity is likely of dynamic origin. researchgate.netresearchgate.net
Bicyclo[m.1.0]alk-3-en-2-ones Not specified Diastereoselectivity in 1,4-additions is determined by the transition state leading to the betaine intermediate. acs.org

Analysis of Potential Energy Surfaces and Reaction Pathway Bifurcations

The potential energy surface (PES) provides a complete map of a reaction's energetic landscape. For many reactions involving bicyclic systems, the PES can be surprisingly complex, featuring phenomena such as reaction pathway bifurcations. A bifurcation occurs when a single transition state leads to two or more different products. nih.gov This situation arises when sequential transition states exist on the PES with no intermediate energy minimum between them, a feature known as a valley-ridge inflection (VRI). nih.govscispace.com

In such cases, the product ratio is not governed by the relative energies of competing transition states (as in the traditional understanding based on transition state theory), but by the shape of the potential energy surface after the single transition state and by reaction dynamics. nih.gov

Computational studies on the thermal rearrangements of cis-bicyclo[6.1.0]nona-2,4,6-triene have identified such bifurcations. nih.govscispace.com The pathway for the Cope rearrangement in this system involves a Cs-symmetric transition state that is immediately followed by another transition state for a boat interconversion, without an intervening intermediate. nih.gov This bifurcation on the PES means that trajectories passing through the initial transition state can be directed towards different conformational products. Similar phenomena have been noted in other isomerizations, such as the transformation of cyclooctatetraene (B1213319) to semibullvalene, where the reaction path branches after the rate-determining transition state. nih.gov For this compound, reactions such as ring-opening or rearrangement could similarly proceed via a single transition state that bifurcates, leading to a mixture of products whose ratio is determined by dynamic effects on the PES.

Table 2: Examples of Reactions with Potential Energy Surface Bifurcations

Reactant Product(s) Key PES Feature Reference
Methoxy Radical (CH₃O•) Formaldehyde (H₂CO) + H• Bifurcation after H-migration TS due to a valley-ridge inflection (VRI). nih.gov
cis-Bicyclo[6.1.0]nona-2,4,6-triene Rearranged isomers Cope TS is followed by a boat interconversion TS with no intermediate. nih.govscispace.com
Cyclooctatetraene (COT) Semibullvalene Reaction path branches between the rate-determining TS and the Cope TS. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Transformations Involving Bicyclo[6.1.0]nonane Systems

Computational chemistry is a powerful predictive tool for understanding and forecasting the regioselectivity and stereoselectivity of chemical reactions. For bicyclo[6.1.0]nonane systems, theoretical studies can predict which bond is most likely to react (regioselectivity) and the three-dimensional arrangement of the resulting product (stereoselectivity).

For example, in the electrophilic addition to molecules containing both a double bond and a cyclopropane ring, computational methods can determine the preferred site of attack. canterbury.ac.nz These calculations assess factors like carbocation stability and HOMO-LUMO interactions to predict regioselectivity. canterbury.ac.nz Similarly, the stereochemistry of cyclopropane ring opening—whether it proceeds with retention or inversion of configuration—can be elucidated by analyzing the orbital interactions along different attack trajectories (e.g., edge vs. corner attack). canterbury.ac.nz

In the context of this compound, these principles apply to reactions such as nucleophilic additions to the carbonyl group or the enone system (if an adjacent double bond is present). Experimental and computational studies on related bicyclo[m.1.0]alk-3-en-2-ones have shown that 1,4-additions can be highly diastereoselective. acs.org However, this selectivity does not always correlate with the lowest energy ground-state conformation of the starting material, indicating that the transition state geometry is the determining factor. acs.org Computational modeling of these late transition states is therefore essential for accurately predicting the stereochemical outcome. acs.org The stereoselective synthesis of precursors to bicyclo[6.1.0]nonyne (BCN) further highlights how theoretical understanding can guide the choice of catalysts to control the syn/anti selectivity of cyclopropanation reactions. nih.gov

Table 3: Factors Influencing Selectivity in Bicyclo[6.1.0]nonane Systems

Selectivity Type Influencing Factors System Studied Reference
Regioselectivity Carbocation stability, HOMO-LUMO interactions Electrophilic addition to tricyclo[3.2.1.02,4]octane canterbury.ac.nz
Stereoselectivity Orbital distributions, secondary orbital interactions, transition state geometry Electrophilic addition to tricyclo[3.2.1.02,4]octane canterbury.ac.nz
Diastereoselectivity Transition state geometry (late transition states) 1,4-addition of nucleophiles to bicyclo[m.1.0]alk-3-en-2-ones acs.org
Stereoselectivity (syn/anti) Catalyst choice (e.g., Rhodium complexes) Cyclopropanation to form BCN precursors nih.gov

Advanced Applications of Bicyclo 6.1.0 Nonane Scaffolds in Chemical Synthesis and Biology

Bicyclo[6.1.0]nonane Derivatives in Bioorthogonal Chemistry

Bicyclo[6.1.0]nonane derivatives, most notably bicyclo[6.1.0]nonyne (BCN), have become indispensable tools in the field of bioorthogonal chemistry. wikipedia.orgmdpi.com These reactions are designed to occur within living systems without interfering with native biochemical processes. BCN's utility stems from the significant ring strain of its integrated cyclooctyne, which allows it to undergo highly selective and rapid reactions in complex biological environments. mdpi.com This reactivity makes it a premier choice for "click chemistry," a set of powerful, specific, and reliable reactions for molecular assembly. wikipedia.orgmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry Applications

The most prominent application of BCN is in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. mdpi.comsemanticscholar.org The reaction involves the 1,3-dipolar cycloaddition between the strained alkyne of BCN and an azide-functionalized molecule, forming a stable triazole linkage. thieme-connect.de This process is highly efficient and proceeds rapidly at physiological temperatures and in aqueous conditions without the need for a cytotoxic copper catalyst, which can damage biomolecules like DNA. nih.govbiochempeg.com

The high reactivity of BCN in SPAAC is a direct result of the geometric distortion of the alkyne bond within the bicyclic system. This inherent strain lowers the activation energy of the cycloaddition, making the reaction exceptionally fast and specific. thieme-connect.de BCN serves as a superior alternative to other cyclooctynes, such as dibenzoazocine (DBCO), due to its higher hydrophilicity and simpler isomeric profile, which is advantageous for bioconjugation in aqueous environments. wikipedia.orgnih.gov

Research has also explored the differential reactivity of BCN's diastereomers and methods for controlling SPAAC reactions. For instance, the complexation of BCN with cationic silver or gold salts can transiently protect the alkyne, allowing for selective reactions in molecules containing multiple cycloalkyne groups. semanticscholar.org This level of control enhances the precision of molecular labeling and synthesis. semanticscholar.org

Table 1: Key Features of BCN in SPAAC Reactions
FeatureDescriptionReference
Reaction TypeStrain-Promoted Azide-Alkyne Cycloaddition (1,3-dipolar cycloaddition) thieme-connect.de
Key ReactantsBicyclo[6.1.0]nonyne (strained alkyne) and an azide-functionalized molecule
ProductStable triazole linkage
ConditionsAqueous buffer, physiological temperature, catalyst-free rsc.org
AdvantagesHigh reactivity, biocompatible (copper-free), high hydrophilicity compared to alternatives like DBCO wikipedia.orgnih.govbiochempeg.com

Design and Synthesis of Bicyclo[6.1.0]nonyne-Based Molecular Probes and Linkers

The versatility of the BCN scaffold has driven the development of a wide array of molecular probes and linkers for biological applications. The synthesis of these derivatives typically begins with readily available starting materials like 1,5-cyclooctadiene (B75094), which undergoes cyclopropanation to form the core bicyclo[6.1.0]nonene structure. nih.gov Subsequent chemical modifications introduce the strained alkyne and a functional handle for conjugation.

Researchers have designed and synthesized novel BCN linkers that can be directly incorporated into biomolecules like oligonucleotides during automated solid-phase synthesis. nih.gov These linkers often feature different chemical bonds, such as carbamates or amides, to connect the BCN moiety to the biomolecule. nih.gov Studies have shown that amide-based BCN linkers exhibit superior hydrolytic stability in biological media compared to the more common carbamate (B1207046) derivatives, making them better suited for molecular probes that require long-term stability in cellular environments. nih.govrsc.orgresearchgate.netnih.gov

The synthesis of a BCN analogue with a carboxylic acid handle (BCN acid) provides a straightforward route to these stable amide probes. rsc.orgnih.gov This BCN acid shares a similar reactivity profile with the more common BCN alcohol but allows for more robust derivatization through amide bond formation. researchgate.netnih.gov

Table 2: Synthetic Overview of BCN Derivatives
StepDescriptionKey Reagents/ConditionsReference
1. CyclopropanationFormation of the bicyclo[6.1.0]nonene scaffold from 1,5-cyclooctadiene.Ethyl diazoacetate, Rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(S-BHTL)₄) nih.gov
2. Alkyne FormationIntroduction of the strained triple bond into the eight-membered ring.Bromination followed by dehydrobromination. nih.gov
3. FunctionalizationIntroduction of a handle for conjugation (e.g., alcohol, carboxylic acid).Reduction (e.g., with LiAlH₄) to form BCN-alcohol; Oxidation to form BCN-acid. nih.govrsc.org
4. Linker AttachmentCoupling of the functionalized BCN to a linker or biomolecule.Amide bond formation (EDCI, HOBt); Carbamate formation (disuccinimidyl carbonate). nih.gov

Utility in Bioconjugation Strategies for Complex Macromolecules

BCN-based linkers are powerful tools for the site-specific modification of complex macromolecules, including proteins, nucleic acids, and antibodies. wikipedia.orgnih.gov The ability to attach probes, drugs, or imaging agents to these biomolecules with high precision is crucial for developing advanced therapeutics and diagnostics. One of the most significant applications is in the creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells, thereby improving the therapeutic index of the drug. wikipedia.org

The direct incorporation of BCN phosphoramidite (B1245037) linkers during automated solid-phase synthesis enables the site-specific labeling of oligonucleotides. nih.gov This method allows for multiple BCN units to be placed at desired positions within a DNA or RNA strand, facilitating the attachment of various functional molecules without requiring post-synthesis modification. nih.gov

Furthermore, the high hydrophilicity of BCN makes it particularly well-suited for bioconjugations in aqueous environments, a common requirement for working with biological macromolecules. wikipedia.org The genetic encoding of BCN-containing unnatural amino acids, such as BCN-lysine, allows for the site-specific incorporation of the strained alkyne into proteins within living cells, enabling real-time imaging and analysis of protein dynamics. researchgate.net This strategy has been used to label receptors and antibodies, providing insights into their biological function.

Role of Bicyclo[6.1.0]nonane Frameworks in Complex Molecule Synthesis

Beyond its role in bioorthogonal chemistry, the bicyclo[6.1.0]nonane skeleton serves as a fundamental building block in the field of organic synthesis, enabling the construction of intricate molecular architectures found in natural products.

As Versatile Building Blocks in Organic Synthesis

The strained bicyclic structure of bicyclo[6.1.0]nonane and its derivatives, such as the ketone-containing bicyclo[6.1.0]nonan-4-one or dione (B5365651) derivatives, makes them versatile intermediates for synthesizing more complex molecules. The inherent ring strain can be strategically released in subsequent reactions to generate new ring systems or introduce specific stereochemistry. The rigid framework provides a predictable scaffold upon which to build complex functionality, making it a valuable tool for chemists aiming to construct challenging molecular targets.

Precursors for Polycyclic Natural Products and Synthetic Analogs

The bicyclo[6.1.0]nonane core is a salient structural feature in a number of complex natural products known for their potent biological activities. rsc.org A notable example is the Schisandra nortriterpenoid (−)-pre-schisanartanin C, which exhibits anti-tumor and anti-HIV properties. rsc.orgdicp.ac.cn The total synthesis of this molecule showcases the strategic importance of the bicyclo[6.1.0]nonane framework.

In a key step of the synthesis, a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne substrate is used to construct the highly substituted bicyclo[6.1.0]nonane core. rsc.orgresearchgate.net This elegant transformation establishes the critical tricyclic system and sets the stereochemistry for the remainder of the synthesis. The development of such synthetic routes not only provides access to these valuable natural products for further study but also paves the way for the synthesis of structural analogs with potentially improved therapeutic properties. researchgate.net The ability to forge the bicyclo[6.1.0]nonane motif with high stereocontrol is a testament to its power as a precursor in the synthesis of medicinally relevant polycyclic compounds. rsc.org

Applications in Material Science: Development of Novel Polymers with Enhanced Properties

The unique strained architecture of the bicyclo[6.1.0]nonane framework presents an intriguing platform for the development of novel polymers. While direct polymerization studies on this compound are not extensively documented in current literature, the reactivity of its bicyclic structure and the presence of a ketone functional group suggest potential pathways for its incorporation into polymeric materials. The principles of ring-opening polymerization (ROP), which are well-established for other strained cyclic and bicyclic monomers, offer a conceptual basis for envisioning how this compound could serve as a precursor to polymers with unique properties. wikipedia.org

A significant potential route for the polymerization of cyclic ketones like this compound is through a Baeyer-Villiger oxidation, a well-established reaction that converts a ketone into a lactone (a cyclic ester). mdpi.comresearchgate.netacs.orgrsc.orgresearchgate.net This transformation is of high interest in polymer chemistry because lactones are excellent monomers for ring-opening polymerization, leading to the formation of polyesters. rsc.org The Baeyer-Villiger oxidation of this compound would theoretically yield a bicyclic lactone. The subsequent ring-opening polymerization of this lactone, potentially catalyzed by various initiators (anionic, cationic, or organometallic), could produce a polyester (B1180765) with the bicyclo[6.1.0]nonane unit incorporated into the polymer backbone.

The incorporation of such a rigid and sterically demanding bicyclic structure is anticipated to significantly influence the material properties of the resulting polyester. It is hypothesized that the presence of the bicyclo[6.1.0]nonane moiety would enhance the thermal stability, and potentially the mechanical strength of the polymer, by restricting chain mobility. The synthesis of polymers from other bicyclic monomers has been shown to yield materials with increased melting points and glass transition temperatures. mdpi.com

While direct experimental data for polymers derived from this compound is not available, we can extrapolate potential properties based on analogous systems. The table below conceptualizes the potential impact of incorporating a Bicyclo[6.1.0]nonane-derived lactone into a polyester via ring-opening polymerization, in comparison to a linear aliphatic polyester.

PropertyStandard Linear Polyester (e.g., Polycaprolactone)Hypothetical Polyester from this compound derived lactoneRationale for Enhanced Properties
Monomer ε-CaprolactoneLactone derived from Baeyer-Villiger oxidation of this compoundIntroduction of a rigid, bicyclic structure.
Polymer Backbone Flexible, linear aliphatic chainMore rigid chain with bulky bicyclic unitsThe bicyclic structure restricts bond rotation, leading to a stiffer polymer chain.
Glass Transition Temp (Tg) LowPotentially HigherReduced chain mobility due to the bulky bicyclic groups would require more energy for the transition from a glassy to a rubbery state. mdpi.com
Crystallinity Semi-crystallinePotentially Amorphous or lower crystallinityThe irregular and bulky nature of the bicyclic unit might disrupt chain packing and hinder crystallization.
Thermal Stability ModeratePotentially HigherThe rigid bicyclic structure could enhance the thermal stability of the polymer backbone.

It is important to emphasize that the synthesis and characterization of polymers from this compound remain a prospective area of research. The successful polymerization would depend on several factors, including the efficiency of the Baeyer-Villiger oxidation of the bicyclic ketone and the polymerizability of the resulting lactone. Further research is required to validate these hypotheses and to fully explore the potential of this compound as a monomer for advanced polymeric materials.

Conclusion and Future Research Directions

Current Challenges and Unresolved Questions in Bicyclo[6.1.0]nonan-4-one Research

The primary challenges in the field of this compound research are deeply rooted in the inherent structural complexities of this medium-ring bicyclic system. The fusion of a cyclooctane (B165968) ring with a cyclopropane (B1198618) ring introduces significant ring strain and conformational intricacies, which directly impact synthetic accessibility and stereochemical control.

Key unresolved questions include:

Stereoselective Synthesis: Developing synthetic routes that yield specific diastereomers of this compound remains a significant hurdle. The conformational flexibility of the eight-membered ring makes it challenging to control the stereochemistry at the bridgehead carbons and the carbon bearing the ketone.

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions. A thorough understanding of the factors that govern the regioselectivity and stereoselectivity of these ring-opening reactions is still lacking. This is crucial for harnessing this compound as a synthetic intermediate.

Functional Group Compatibility: The reactivity of the ketone in the presence of the strained bicyclic framework needs further exploration. Investigating the compatibility of various reagents and reaction conditions with the dual functionality of the molecule is essential for its derivatization.

Transannular Reactions: Cyclooctane rings are known to undergo transannular reactions, and the presence of a ketone functionality could influence these pathways. mdpi.com A deeper investigation into the potential for intramolecular reactions in this compound could unveil novel molecular scaffolds.

Emerging Methodologies and Innovative Synthetic Avenues

Addressing the synthetic challenges associated with this compound necessitates the development of novel and efficient synthetic strategies.

Emerging approaches that hold promise include:

Catalytic Methods: The use of transition metal catalysis for the cyclopropanation of cyclooctene (B146475) derivatives offers a potential route to the bicyclo[6.1.0]nonane skeleton. researchgate.net Further development of enantioselective catalysts could provide access to chiral, non-racemic this compound.

Photochemical Cycloadditions: Intramolecular [2+2] photochemical cycloadditions have proven effective in the synthesis of other strained cage compounds and could be adapted for the construction of the bicyclo[6.1.0]nonane framework. ru.nl

Ring-Closing Metathesis (RCM): RCM presents a powerful tool for the formation of the eight-membered ring, starting from acyclic precursors. This could be followed by a subsequent cyclopropanation step to furnish the desired bicyclic ketone.

Flow Chemistry: The use of microreactor technology could offer better control over reaction parameters such as temperature and reaction time, potentially improving the yields and selectivity of challenging synthetic steps.

A comparative table of potential synthetic strategies is presented below:

Methodology Potential Advantages Potential Challenges
Catalytic CyclopropanationHigh efficiency, potential for enantioselectivity.Catalyst sensitivity, substrate scope.
Photochemical CycloadditionAccess to unique strained systems.Yields can be low, requires specialized equipment.
Ring-Closing MetathesisGood functional group tolerance, access to diverse precursors.Catalyst cost and sensitivity, potential for oligomerization.
Flow ChemistryPrecise reaction control, improved safety and scalability.Initial setup costs, potential for clogging with solid byproducts.

Untapped Potential in Chemical Biology and Materials Science

While derivatives of the bicyclo[6.1.0]nonane skeleton, particularly bicyclo[6.1.0]nonyne (BCN), have found significant application in bioorthogonal chemistry for strain-promoted azide-alkyne cycloadditions (SPAAC), the potential of this compound remains largely unexplored. nih.govresearchgate.net

Chemical Biology:

Precursor for Bioorthogonal Probes: this compound can serve as a versatile precursor for a new generation of bioorthogonal probes. The ketone functionality can be readily converted into other groups, such as oximes or hydrazones, allowing for the attachment of reporter molecules like fluorophores or biotin.

Covalent Inhibitors: The strained ring system, coupled with the electrophilic nature of the ketone, could be exploited in the design of covalent inhibitors for specific biological targets.

Scaffold for Drug Discovery: The rigid, three-dimensional structure of the bicyclo[6.1.0]nonane framework makes it an attractive scaffold for the development of novel therapeutic agents.

Materials Science:

Monomers for Polymerization: The strained nature of this compound suggests its potential use as a monomer in ring-opening metathesis polymerization (ROMP) to generate polymers with unique thermal and mechanical properties.

Building Blocks for Complex Architectures: The bifunctional nature of the molecule (ketone and strained ring) makes it a valuable building block for the synthesis of more complex, three-dimensional molecular architectures, including molecular cages and frameworks. ontosight.ai

The table below outlines some of the potential applications:

Field Potential Application Rationale
Chemical BiologyBioorthogonal Probe PrecursorKetone allows for versatile functionalization.
Chemical BiologyCovalent InhibitorsStrained ring and electrophilic ketone offer reactive handles.
Materials SciencePolymer MonomersRing strain can drive polymerization.
Materials ScienceSupramolecular ChemistryRigid scaffold for building complex structures.

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